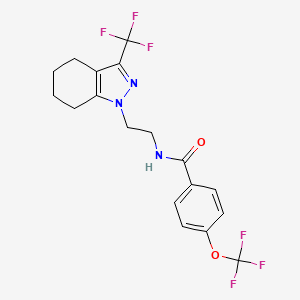
4-(trifluoromethoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a trifluoromethoxy group, a trifluoromethyl group, and an indazole ring . Trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Trifluoromethyl group is a functional group that has the formula -CF3 . Indazole is a type of azole and consists of a pyrazole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The trifluoromethoxy and trifluoromethyl groups would likely add electron-withdrawing character to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy and trifluoromethyl groups could impact the compound’s polarity, acidity, and reactivity .科学的研究の応用
Antiarrhythmic Activity
Compounds with trifluoromethoxy groups and heterocyclic amide side chains, such as flecainide acetate, have been prepared and evaluated for their oral antiarrhythmic activity in mice. The potency of these compounds suggests potential applications in developing treatments for arrhythmias, highlighting the relevance of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry (E. H. Banitt et al., 1977).
Heterocyclic Synthesis
The trifluoromethyl group has been instrumental in the synthesis of heterocyclic compounds, offering novel methods for constructing complex molecular structures. For instance, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to compounds with broad biological activities, employs trifluoromethyl-containing reagents (A. Shaabani et al., 2009).
Insecticide Development
Flubendiamide, a compound with a trifluoromethyl group, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. This highlights the potential of trifluoromethyl and trifluoromethoxy groups in the development of novel insecticides with unique modes of action (Masanori Tohnishi et al., 2005).
Antimicrobial Agents
Compounds featuring fluorinated benzisothiazolones and dithiobis(benzamides) have shown significant antifungal and antibacterial activity. The structural characteristics of these compounds, including the presence of trifluoromethyl groups, contribute to their effectiveness as antimicrobial agents, suggesting potential applications in developing new antibiotics (M. Carmellino et al., 1994).
Acid-Degradable Epoxy Resins
Hexahydro-s-triazine derivatives, sensitive to acid stimuli, have been used to develop acid-degradable epoxy resins, demonstrating the utility of trifluoromethyl groups in creating materials with specific degradation properties. This application is significant in material science for developing recyclable and environmentally friendly polymers (Shusen You et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
4-(trifluoromethoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)15-13-3-1-2-4-14(13)27(26-15)10-9-25-16(28)11-5-7-12(8-6-11)29-18(22,23)24/h5-8H,1-4,9-10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWNHPKYGYFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

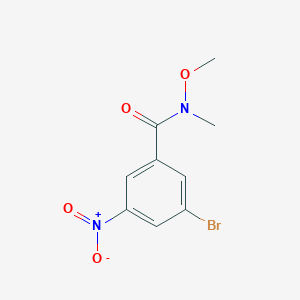
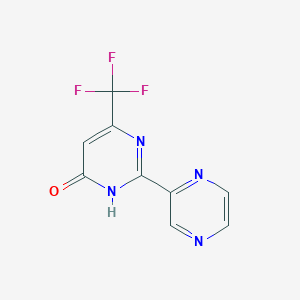
![N-CYCLOPENTYL-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE](/img/structure/B2843810.png)
![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)
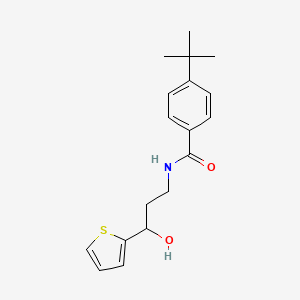
![N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2843819.png)
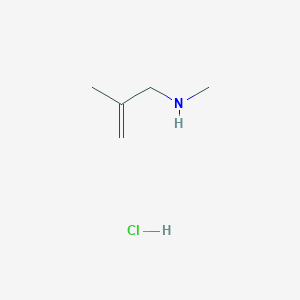
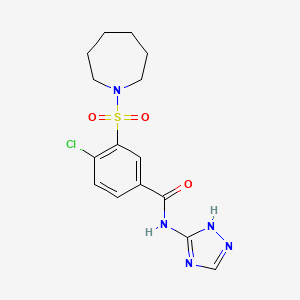
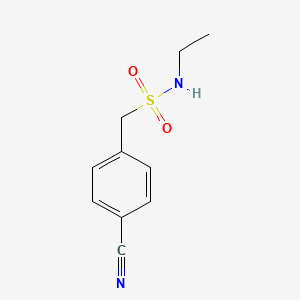
![2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2843823.png)
![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide](/img/structure/B2843827.png)
